molecular formula C6H12FNO2 B13101307 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol

3-Fluoro-5-(hydroxymethyl)piperidin-4-ol

Cat. No.: B13101307
M. Wt: 149.16 g/mol
InChI Key: DQKZUKLPJVJMSG-UHFFFAOYSA-N
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Description

3-Fluoro-5-(hydroxymethyl)piperidin-4-ol is a fluorinated piperidine derivative featuring hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups at positions 4 and 5, respectively, and a fluorine atom at position 2. The hydroxymethyl group may enhance solubility and bioavailability, while the fluorine atom could improve metabolic stability and binding affinity .

Properties

Molecular Formula

C6H12FNO2

Molecular Weight

149.16 g/mol

IUPAC Name

3-fluoro-5-(hydroxymethyl)piperidin-4-ol

InChI

InChI=1S/C6H12FNO2/c7-5-2-8-1-4(3-9)6(5)10/h4-6,8-10H,1-3H2

InChI Key

DQKZUKLPJVJMSG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(CN1)F)O)CO

Origin of Product

United States

Preparation Methods

The synthesis of 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and selectivity.

Chemical Reactions Analysis

3-Fluoro-5-(hydroxymethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

3-Fluoro-5-(hydroxymethyl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as antagonists for the chemokine receptor CCR5, which is involved in the entry of HIV-1 into cells . The compound’s effects are mediated through its binding to the receptor, preventing the virus from attaching and entering the host cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol and analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Applications/Properties Reference
This compound Piperidine 3-F, 4-OH, 5-CH2OH Pharmaceutical intermediate; potential CNS targeting
Compound 7 () Piperidine 3-F, 4-OH, benzyl, phenylsulfonyl Sphingosine kinase 1 (SK1) inhibitor
3-Fluoro-5-(hydroxymethyl)-2-methylpyridine Pyridine 3-F, 5-CH2OH, 2-CH3 Skincare and medical ingredients
18F-PEB () Benzonitrile 3-F, pyridinyl-ethynyl PET imaging ligand for mGluR5
Compound 10 () Piperidine 3-OH, 5-phenylsulfonyl, benzyl SK1 inhibitor (lower potency vs. 7)

Key Observations:

Core Structure Differences :

  • The target compound’s piperidine ring contrasts with pyridine (e.g., 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine) or benzonitrile (e.g., 18F-PEB) scaffolds. Piperidines often exhibit better conformational flexibility, which may enhance receptor binding compared to rigid aromatic systems .

Substituent Effects :

  • Hydroxymethyl Group : Unlike phenylsulfonyl or benzyl groups in compounds, the hydroxymethyl moiety in the target compound likely improves hydrophilicity, reducing logP and enhancing solubility—a critical factor for CNS penetration .
  • Fluorine vs. Hydroxyl : The 3-fluoro substituent in the target compound may confer metabolic resistance compared to 3-hydroxy analogs (e.g., Compound 10), which are prone to oxidation .

Synthetic Utility :

  • The target compound’s hydroxymethyl group enables further derivatization (e.g., esterification or oxidation), unlike rigid analogs like 18F-PEB, which are optimized for imaging rather than modular synthesis .

Research Findings and Implications

  • Hydroxymethylation Impact : emphasizes that hydroxymethyl groups in lead compounds often act directly without requiring metabolic activation, suggesting the target compound could exhibit intrinsic activity in disease models .
  • Fluorine’s Role : Fluorine in 18F-PEB enhances binding to mGluR5 by modulating electron density and steric effects, a mechanism that may extend to the target compound’s interactions with analogous targets .
  • Comparative Potency : Piperidine-based SK1 inhibitors (e.g., Compound 7) demonstrate higher potency than pyrrolidine analogs (e.g., Compound 9), underscoring the importance of ring size and substituent positioning .

Biological Activity

3-Fluoro-5-(hydroxymethyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is a common motif in various pharmaceuticals. The presence of a fluorine atom and a hydroxymethyl group contributes to its unique properties, influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes that play crucial roles in various diseases. For instance, it has shown potential as an inhibitor of monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism. In vitro studies demonstrated that derivatives of this compound can significantly inhibit MAGL with IC50 values in the low nanomolar range .
  • Neurotransmitter Modulation : The piperidine structure allows for interactions with neurotransmitter receptors. Compounds similar to this compound have been reported to exhibit affinity for serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and schizophrenia .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity IC50 Value (µM) Target Reference
MAGL Inhibition0.84Monoacylglycerol lipase
Serotonin Receptor BindingVaries5-HT2A, D1, D2, D4
Antiproliferative Activity7.9 - 92Cancer Cell Lines

Case Studies

Several studies have investigated the biological implications of this compound:

  • Inhibition of Cancer Cell Growth : A study evaluating various piperidine derivatives revealed that compounds related to this compound exhibited significant antiproliferative effects against human breast, ovarian, and colorectal cancer cell lines. The reported IC50 values ranged from 7.9 µM to 92 µM, indicating promising anticancer properties .
  • Neuroimaging Applications : Research has highlighted the potential use of fluorinated piperidine derivatives in positron emission tomography (PET) imaging for neurological conditions such as Alzheimer's disease. The compound demonstrated good brain penetration and rapid clearance rates in animal models, suggesting its utility as a radiotracer .

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